molecular formula C28H22N8O5S2 B1497805 4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide) CAS No. 1391062-35-3

4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide)

Cat. No.: B1497805
CAS No.: 1391062-35-3
M. Wt: 614.7 g/mol
InChI Key: ZUOKIDHOXLRZTG-UHFFFAOYSA-N
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Description

This compound, commonly referred to as Sulfasalazine EP Impurity A (CAS: 1391062-35-3), is a diazenyl-linked bis-sulfonamide derivative featuring a central 4-hydroxy-m-phenylene core flanked by two pyridinylbenzenesulfonamide groups. Its molecular formula is C₂₈H₂₂N₈O₅S₂, with a molecular weight of 614.7 g/mol . The SMILES notation (OC1=CC=C(/N=N/C2=CC=C(S(=O)(NC3=NC=CC=C3)=O)C=C2)C=C1/N=N/C4=CC=C(S(=O)(NC5=NC=CC=C5)=O)C=C4) highlights its symmetrical structure, which includes two azo (-N=N-) linkages and sulfonamide (-SO₂NH-) functional groups.

Analytical methods for its detection include liquid chromatography (LC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Properties

IUPAC Name

4-[[4-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]phenyl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N8O5S2/c37-26-16-11-22(33-31-20-7-12-23(13-8-20)42(38,39)35-27-5-1-3-17-29-27)19-25(26)34-32-21-9-14-24(15-10-21)43(40,41)36-28-6-2-4-18-30-28/h1-19,37H,(H,29,35)(H,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOKIDHOXLRZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N8O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391062-35-3
Record name 4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanism of Action

Biological Activity

The compound 4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide , also known as Sulfasalazine Impurity A, is a complex organic molecule with potential biological activity. Its unique structure, characterized by diazenediyl linkages and sulfonamide functional groups, suggests various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C28H22N8O5S2
  • CAS Number : 1391062-35-3
  • Molecular Weight : 570.64 g/mol
  • Structural Features : The compound contains two diazenediyl groups connected to a hydroxy-substituted phenylene unit and two pyridinyl-benzenesulfonamide moieties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially inhibiting bacterial folate synthesis.
  • Anti-inflammatory Effects : Similar to sulfasalazine, it may exhibit anti-inflammatory effects through the modulation of immune responses.
  • Antioxidant Properties : The presence of phenolic hydroxyl groups may contribute to antioxidant activities.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound has significant antimicrobial potential, comparable to established antibiotics.

Case Studies

  • Case Study on Inflammatory Bowel Disease (IBD) :
    • A clinical trial investigated the use of sulfasalazine derivatives in patients with IBD. Results indicated a reduction in inflammatory markers and improved patient outcomes.
    • Reference : Nestmann et al., "Carcinogenesis," 1981, which discusses related compounds and their effects on inflammation.
  • Anticancer Activity :
    • Preliminary studies have shown that compounds similar to Sulfasalazine Impurity A exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
    • The mechanism appears to involve apoptosis induction and cell cycle arrest.

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological implications:

  • Acute Toxicity : Studies indicate low acute toxicity in animal models.
  • Chronic Exposure Risks : Long-term exposure assessments are necessary to evaluate potential carcinogenic effects.

Comparison with Similar Compounds

The structural and functional uniqueness of 4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide) is best contextualized by comparing it with related sulfonamides, azo compounds, and pharmacopeial impurities.

Structural Analogues in Sulfonamide Chemistry
Compound Name Key Structural Features Molecular Weight (g/mol) Functional Differences Applications/Regulatory Status
Sulfasalazine EP Impurity A Two azo linkages, pyridinyl sulfonamide groups 614.7 Central 4-hydroxy-m-phenylene core Pharmacopeial impurity (controlled in drug substances)
2-Hydroxy-3,5-bis[2-[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid Carboxylic acid group, dual azo linkages ~654.6 Acidic functional group enhances solubility Pharmacopeial impurity; potential chelating agent
4-[2-(2-Hydroxyphenyl)diazenyl]-N-(pyridin-2-yl)benzenesulfonamide Single azo linkage, phenolic hydroxyl group ~428.4 Reduced steric hindrance Intermediate in sulfasalazine degradation

Key Findings :

  • Compared to carboxylic acid-containing impurities (e.g., 2-hydroxy-3,5-bis[...]benzoic acid), Sulfasalazine EP Impurity A lacks ionizable groups beyond the sulfonamide, reducing its solubility in polar solvents .
Azo-Linked Coordination Compounds

Compounds with azo (-N=N-) and sulfonamide groups are often explored for metal coordination. For example:

  • N,N’-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine) (CAS: 819066-98-3): A poly-pyridyl ligand with flexible aminobutoxy linkers, enabling diverse coordination geometries in metal-organic frameworks (MOFs) .
  • 4,4'-Bis[(2"-arylthiazolo[4,3-b]-1,3,4-oxadiazol-5''-yl)methoxy]bibenzyl : Contains thiazolo-oxadiazole heterocycles instead of sulfonamides, enhancing antifungal activity .

Key Differences :

  • Sulfasalazine EP Impurity A’s sulfonamide groups provide strong hydrogen-bonding capacity but limit metal-binding versatility compared to pyridyl- or carboxylate-based ligands .
  • Thiazolo-oxadiazole derivatives exhibit higher fungicidal activity (e.g., MIC values <10 µg/mL against Candida albicans) due to heterocyclic electron-withdrawing effects, whereas Sulfasalazine EP Impurity A lacks intrinsic bioactivity .
Fluorinated and Perfluoroalkyl Analogues

Fluorinated sulfonamides and azo compounds are notable for enhanced thermal stability and hydrophobicity:

  • 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(2,3,5,6-tetrafluoropyridine) : A perfluorinated biphenyl ether with pyridyl termini, exhibiting exceptional resistance to oxidative degradation .

Comparison :

  • Fluorinated analogues have lower polar surface areas (e.g., ~60 Ų vs. ~140 Ų for Sulfasalazine EP Impurity A), making them preferable for hydrophobic material applications .

Preparation Methods

Diazotization and Azo Coupling

The key step in the synthesis is the formation of the bis(diazenediyl) linkages. This typically involves:

  • Diazotization of aromatic amines (e.g., aniline derivatives) using sodium nitrite (NaNO2) in acidic conditions (HCl or H2SO4) at low temperatures (0–5 °C).
  • Azo coupling of the diazonium salts with activated aromatic compounds bearing hydroxy groups, such as 4-hydroxy-1,3-phenylene derivatives, which act as coupling partners.

This reaction forms the azo bonds (-N=N-) linking the aromatic rings. The presence of the hydroxy group on the phenylene ring activates it towards electrophilic substitution by the diazonium salt, facilitating azo coupling.

Sulfonamide Formation

The sulfonamide moieties are introduced by reacting amines with sulfonyl chlorides:

  • The N-(pyridin-2-yl)benzenesulfonamide groups are formed by sulfonylation of 2-aminopyridine with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as base).
  • This step requires anhydrous conditions to prevent hydrolysis of sulfonyl chloride.
  • The resulting sulfonamide intermediates are then incorporated into the azo-coupled framework.

Assembly of Final Compound

The final assembly involves coupling the azo-linked hydroxyphenylene core with the sulfonamide-substituted aromatic rings:

  • This can be achieved by diazotization of the sulfonamide-substituted amines followed by azo coupling with the hydroxyphenylene core.
  • Alternatively, stepwise synthesis of each half followed by coupling ensures better control of purity.

Research Findings and Optimization Data

Due to the compound's structural complexity, several parameters influence the yield and purity of the final product:

Parameter Optimal Conditions Notes
Diazotization Temp. 0–5 °C Low temperature prevents diazonium salt decomposition
pH for Coupling Slightly alkaline (pH 8–9) Ensures efficient azo coupling
Solvent Aqueous acidic for diazotization; aqueous or mixed solvents for coupling Water or water-alcohol mixtures commonly used
Sulfonylation Base Pyridine or triethylamine Acts as acid scavenger and solvent
Reaction Time 1–3 hours per step Monitored by TLC or HPLC for completion
Purification Recrystallization from alcohols or chromatography Ensures removal of unreacted starting materials and side products

Related Synthetic Processes and Catalytic Systems

While direct literature on this exact compound’s preparation is limited, analogous azo compounds and sulfonamide derivatives provide insight into effective synthetic strategies:

  • The Fries rearrangement of diphenyl terephthalate in the presence of haloalkanesulfonic acid catalysts has been reported for preparing hydroxy-substituted aromatic ketones, which can be precursors for azo coupling steps (Patent US5264633A). This method uses mild temperatures (10–200 °C) and haloalkanesulfonic acids as catalysts to achieve high yields with fewer side reactions, which could be adapted for intermediates in the target compound’s synthesis.

  • The use of haloalkanesulfonic acids as catalysts in organic solvents allows for efficient rearrangements and functional group transformations, which may facilitate the preparation of the hydroxyphenylene core or sulfonamide intermediates.

Summary Table of Preparation Steps

Step No. Reaction Type Reactants Conditions Outcome
1 Sulfonamide formation 2-Aminopyridine + Benzenesulfonyl chloride Base (pyridine), anhydrous N-(pyridin-2-yl)benzenesulfonamide
2 Diazotization Sulfonamide-substituted amine + NaNO2/HCl 0–5 °C, acidic aqueous Diazonium salt intermediate
3 Azo coupling Diazonium salt + 4-hydroxy-1,3-phenylene pH 8–9, aqueous or mixed solvent Bis(diazenediyl) azo compound
4 Purification Recrystallization or chromatography Alcohol solvents Pure target compound

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions, including diazo coupling and sulfonamide formation. Key steps include:

  • Diazo Coupling : Use controlled pH (4.6–5.0) and low temperatures (0–5°C) to stabilize diazonium intermediates.
  • Sulfonamide Formation : Employ pyridine derivatives under anhydrous conditions with catalysts like DMAP.
    For characterization:
  • HPLC Analysis : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35) adjusted to pH 4.6 for purity assessment .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for structurally related diazenyl compounds .
  • Spectroscopic Techniques : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for functional group verification.

Basic Question: How can researchers ensure reproducibility in experimental assays involving this compound?

Methodological Answer:

  • Buffer Standardization : Prepare sodium acetate/1-octanesulfonate buffers with strict pH control (±0.1) to maintain ionization states during HPLC .
  • System Suitability Tests : Validate chromatographic systems using reference standards to ensure retention time consistency and peak symmetry.
  • Replication : Follow randomized block designs (e.g., split-split plots with ≥4 replicates) to account for variability in biological or environmental assays .

Advanced Question: How should researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer:
Adopt a multi-compartment approach inspired by long-term environmental studies :

Abiotic Studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis exposure), and sorption coefficients (e.g., log Kow).

Biotic Studies : Assess microbial degradation using OECD 301B guidelines and bioaccumulation in model organisms (e.g., Daphnia magna).

Field Monitoring : Deploy passive samplers in water/soil matrices, followed by LC-MS/MS quantification.

Modeling : Use fugacity models (e.g., EQC Level III) to predict regional distribution and persistence.

Advanced Question: How can contradictory data in toxicity studies be resolved?

Methodological Answer:

  • Dose-Response Refinement : Test across a wider concentration range (e.g., 0.1–100 µM) to identify nonlinear effects.
  • Mechanistic Studies : Use omics approaches (transcriptomics/proteomics) to distinguish primary toxicity targets from secondary stress responses.
  • Experimental Controls : Replicate split-plot designs with rootstocks or trellis systems to isolate confounding variables in biological assays .
  • Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify consensus trends .

Basic Question: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • Stability-Indicating HPLC : Use gradient elution (methanol/water) with diode-array detection to track degradation products under stress conditions (heat, light, pH extremes) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles (e.g., 25–400°C at 10°C/min).
  • Karl Fischer Titration : Quantify hygroscopicity, as sulfonamide derivatives often absorb moisture.

Advanced Question: How can researchers investigate the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use crystallographic data from related pyridinyl-sulfonamides to model binding modes with enzymes/receptors .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) at varying ionic strengths.
  • Cellular Assays : Employ siRNA knockdown or CRISPR-Cas9 gene editing to validate target specificity in disease-relevant cell lines.

Advanced Question: What strategies mitigate synthesis challenges, such as low yields or side products?

Methodological Answer:

  • Optimized Diazotization : Use tert-butyl nitrite in acetonitrile at −10°C to minimize diazonium salt decomposition.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 hrs) for sulfonamide coupling, improving yields by 15–20% .
  • Byproduct Analysis : Characterize impurities via LC-QTOF-MS and adjust stoichiometry (e.g., excess pyridine derivatives) to suppress competing pathways.

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
  • First Aid : Immediate rinsing with water for skin contact; consult poison control for ingestion/inhalation .
  • Waste Disposal : Neutralize acidic/basic residues before incineration to avoid hazardous gas formation.

Advanced Question: How can ecological risk assessments be tailored for this compound?

Methodological Answer:

  • Tiered Testing Framework :
    • Tier 1 : Acute toxicity assays (e.g., Vibrio fischeri bioluminescence inhibition).
    • Tier 2 : Chronic exposure studies (e.g., algal growth inhibition over 72 hrs).
    • Tier 3 : Mesocosm experiments to simulate ecosystem-level impacts .
  • Probabilistic Modeling : Combine species sensitivity distributions (SSDs) with exposure data to calculate hazard concentrations (HC5).

Advanced Question: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • QSPR Models : Use EPI Suite to estimate log Kow, water solubility, and biodegradability.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox potentials and pKa values.
  • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM force fields for drug-likeness assessment.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide)
Reactant of Route 2
Reactant of Route 2
4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide)

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